molecular formula C8H13N3 B2577940 1-(Cyclobutylmethyl)-1H-pyrazol-3-amine CAS No. 1240565-03-0

1-(Cyclobutylmethyl)-1H-pyrazol-3-amine

Cat. No.: B2577940
CAS No.: 1240565-03-0
M. Wt: 151.213
InChI Key: PIOVMDZKKTVCKE-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom at the first position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclobutylmethyl bromide with 3-aminopyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclobutylmethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

  • 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine
  • 1-(Cyclopentylmethyl)-1H-pyrazol-3-amine
  • 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine

These compounds share a similar pyrazole core structure but differ in the size and nature of the cycloalkyl group attached to the nitrogen atom. The uniqueness of this compound lies in its specific cyclobutylmethyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(cyclobutylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-4-5-11(10-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOVMDZKKTVCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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